molecular formula C16H13F2N3O B13649391 (NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine

(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine

Cat. No.: B13649391
M. Wt: 301.29 g/mol
InChI Key: UZKNCWWTXPZHJE-DEDYPNTBSA-N
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Description

(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine is a compound that features a benzimidazole core substituted with a difluoromethyl group and a phenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine typically involves the difluoromethylation of benzimidazole derivatives. One common method is the radical difluoromethylation process, which utilizes difluoromethyl radicals to introduce the difluoromethyl group into the benzimidazole core . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of solid-liquid phase transfer catalysis can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the benzimidazole core .

Scientific Research Applications

(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The difluoromethyl group enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets . The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C16H13F2N3O

Molecular Weight

301.29 g/mol

IUPAC Name

(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine

InChI

InChI=1S/C16H13F2N3O/c17-16(18)21-14-9-5-4-8-12(14)19-15(21)10-13(20-22)11-6-2-1-3-7-11/h1-9,16,22H,10H2/b20-13+

InChI Key

UZKNCWWTXPZHJE-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/CC2=NC3=CC=CC=C3N2C(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC2=NC3=CC=CC=C3N2C(F)F

Origin of Product

United States

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